Dihydrosiphonarin B

Description

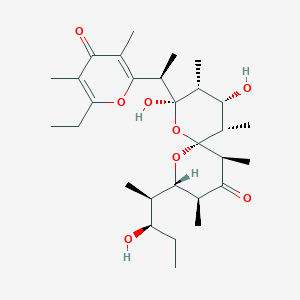

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H46O8 |

|---|---|

Molecular Weight |

522.7 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6S,8S,9S,11S)-2-[(1R)-1-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)ethyl]-2,4-dihydroxy-8-[(2R,3R)-3-hydroxypentan-2-yl]-3,5,9,11-tetramethyl-1,7-dioxaspiro[5.5]undecan-10-one |

InChI |

InChI=1S/C29H46O8/c1-11-21(30)13(3)26-16(6)24(32)18(8)29(36-26)19(9)25(33)17(7)28(34,37-29)20(10)27-15(5)23(31)14(4)22(12-2)35-27/h13,16-21,25-26,30,33-34H,11-12H2,1-10H3/t13-,16-,17-,18+,19+,20-,21-,25+,26+,28-,29-/m1/s1 |

InChI Key |

UCZWKSBUBPXEDG-IVHDAUQRSA-N |

Isomeric SMILES |

CCC1=C(C(=O)C(=C(O1)[C@@H](C)[C@]2([C@@H]([C@@H]([C@@H]([C@]3(O2)[C@H](C(=O)[C@H]([C@@H](O3)[C@H](C)[C@@H](CC)O)C)C)C)O)C)O)C)C |

Canonical SMILES |

CCC1=C(C(=O)C(=C(O1)C(C)C2(C(C(C(C3(O2)C(C(=O)C(C(O3)C(C)C(CC)O)C)C)C)O)C)O)C)C |

Synonyms |

dihydrosiphonarin B siphonarin B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Biological Sources and Ecological Context

Dihydrosiphonarin B, along with the related compound siphonarin B, was first reported as a metabolite from an unidentified species of the marine pulmonate mollusc genus Siphonaria. This genus, commonly known as false limpets, is a well-documented source of diverse polypropionate metabolites researchgate.netmdpi.com. While the initial discovery did not specify the exact species, subsequent research has identified a wide array of similar polypropionates from various identified Siphonaria molluscs worldwide.

Marine molluscs belonging to the family Siphonariidae, including species such as the New Zealand native Siphonaria zelandica and the Indo-Pacific species Siphonaria atra, are recognized producers of these secondary metabolites researchgate.netmdpi.com. The consistent discovery of polypropionates across numerous species within this genus, such as Siphonaria oculus and Siphonaria capensis, strongly supports the classification of Siphonaria molluscs as the definitive biological source of compounds like this compound mdpi.comnih.gov.

Table 1: Documented Siphonaria Species and their Polypropionate Metabolites

| Species | Example Metabolite(s) | Region |

|---|---|---|

| Siphonaria oculus | Siphonarienfuranone | South Africa |

| Siphonaria capensis | Capensinone | South Africa |

| Siphonaria serrata | Siserrone A | Not Specified |

| Siphonaria baconi | Siphonarins | Not Specified |

This table showcases examples of polypropionates isolated from different Siphonaria species, illustrating the genus's role as a source for this class of compounds.

The production of complex secondary metabolites like this compound is believed to serve a significant ecological purpose for the producing organism. For Siphonaria molluscs, which are often soft-bodied and inhabit the vulnerable intertidal zone, these compounds are hypothesized to function as a form of chemical defense.

Research into the biosynthesis of related polypropionates in Siphonaria denticulata revealed that the metabolites are localized within the mollusc's mucus glands and foot tissue. This anatomical distribution is consistent with a defensive role, suggesting the compounds can be secreted in mucus to deter predators or combat pathogens. While many polypropionates from marine sources have shown bioactivities such as antimicrobial or ichthyotoxic (toxic to fish) effects, the specific function of this compound in its natural environment remains a subject of ongoing investigation.

Advanced Isolation Techniques in Natural Product Chemistry

The isolation of pure this compound from its biological source material requires a multi-step process involving extraction, separation, and purification.

The initial step in isolating this compound involves extracting the crude mixture of metabolites from the mollusc tissue. A typical protocol begins with the collection of specimens, which are often frozen or lyophilized (freeze-dried) to preserve the chemical integrity of their metabolites.

The tissue is then homogenized and subjected to solvent extraction. Based on protocols used for similar polypropionates from Siphonaria species, acetone (B3395972) is an effective solvent for this purpose nih.gov. The homogenized tissue is steeped in the solvent, which dissolves the organic compounds, including this compound. The resulting mixture is then filtered to separate the liquid extract from the solid biological residue. This process is often repeated multiple times to ensure a comprehensive extraction. Finally, the solvent is removed under reduced pressure to yield a concentrated crude extract.

Table 2: General Extraction Protocol Steps

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Preparation | Mollusc tissue is collected and often freeze-dried. | To preserve metabolites and remove water. |

| 2. Homogenization | The dried tissue is ground into a fine powder. | To increase surface area for efficient extraction. |

| 3. Solvent Extraction | The powder is soaked in an organic solvent (e.g., acetone). | To dissolve the target compounds from the matrix. |

| 4. Filtration | The solid residue is separated from the liquid extract. | To remove insoluble biological material. |

| 5. Concentration | The solvent is evaporated from the extract. | To yield a concentrated crude mixture of metabolites. |

The crude extract contains a complex mixture of compounds, from which this compound must be separated. This is achieved through chromatography, a technique that separates molecules based on their differing physical and chemical properties, such as polarity and size.

A common strategy involves a multi-stage chromatographic process.

Initial Fractionation: The crude extract is first subjected to column chromatography using a stationary phase like silica (B1680970) gel youtube.com. A solvent or a gradient of solvents (the mobile phase) is passed through the column. Compounds separate based on their affinity for the stationary phase versus the mobile phase youtube.com. Less polar compounds typically elute from the column faster with non-polar solvents, while more polar compounds are retained longer youtube.com. This step divides the crude extract into several simpler fractions.

Fine Purification: The fractions containing the target compound are then subjected to further purification, often using High-Performance Liquid Chromatography (HPLC). HPLC offers higher resolution and is used to separate this compound from other closely related compounds. This final step yields the compound in a highly purified form.

It has been noted in the study of related compounds from Siphonaria oculus that the chromatographic workup itself can induce chemical transformations, where an acyclic precursor may cyclize to form the final furanone structure during the purification process nih.gov.

After isolation, it is crucial to assess the purity of the this compound sample. This ensures that the characterized molecule is free from contaminants that could interfere with structural elucidation or other analyses. A combination of spectroscopic and chromatographic methods is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): The purified sample is analyzed by HPLC. A pure compound should ideally appear as a single, sharp peak in the chromatogram. The absence of other peaks indicates a high level of purity researchgate.net.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule, which is used to confirm its molecular weight and elemental formula. A pure sample will show a dominant signal corresponding to the expected molecular ion figshare.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for both structure elucidation and purity assessment figshare.com. ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. The purity of the sample is confirmed by the absence of signals that cannot be assigned to the target compound's structure. Quantitative NMR (qNMR) can also be used to provide a precise measurement of purity researchgate.net.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Siphonarin B |

| Siphonarienfuranone |

| Capensinone |

Structural Elucidation and Stereochemical Assignment

Spectroscopic and Spectrometric Approaches for Structural Determination

The foundational analysis of Dihydrosiphonarin B's structure relies on a suite of instrumental methods that probe the molecule's atomic composition, connectivity, and spatial arrangement.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in piecing together the carbon-hydrogen framework of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR spectra, provides initial information on the types and numbers of protons and carbons present in the molecule.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in establishing the connectivity between adjacent protons, directly linking protons to their attached carbons, and identifying longer-range couplings between protons and carbons, respectively. rsc.org These experiments allow for the unambiguous assembly of the molecular fragments into the complete structure of this compound.

Detailed analysis of the NMR data reveals the characteristic signals for the polyketide-derived backbone, including the spirocyclic core. Specific chemical shifts and coupling constants provide insights into the relative stereochemistry of certain protons within the ring systems.

Table 1: Selected NMR Spectroscopic Data for this compound

| Technique | Description | Key Observations |

|---|---|---|

| ¹H NMR | Provides information about the chemical environment of protons. | Reveals signals corresponding to methyl, methylene, and methine groups within the aliphatic chain and spiroacetal core. |

| ¹³C NMR | Identifies the different carbon environments in the molecule. | Shows resonances for carbonyl groups, olefinic carbons, and the carbons of the spiroacetal and aliphatic portions. |

| COSY | Establishes proton-proton coupling correlations. | Helps to trace the connectivity of the proton spin systems throughout the carbon chain. |

| HMQC/HSQC | Correlates protons with their directly attached carbons. | Allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. |

Utilization of Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound. researchgate.netuni-saarland.de High-resolution mass spectrometry (HRMS) has been employed to determine the precise molecular formula of this compound. uni-saarland.de

Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, provide valuable structural information. researchgate.netgithub.io The fragmentation pattern of this compound reveals characteristic losses of small neutral molecules and specific cleavages within the polyketide chain and spiroacetal moiety, which helps to confirm the proposed structure. uni-saarland.de

Table 2: Mass Spectrometry Data for this compound

| Technique | Purpose | Information Obtained |

|---|---|---|

| HRMS | Determination of exact mass and elemental composition. | Provides the molecular formula, confirming the number of carbon, hydrogen, and oxygen atoms. |

| MS/MS | Structural analysis through controlled fragmentation. | Yields a fragmentation pattern that supports the connectivity of the molecular backbone and the nature of the functional groups. |

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can define the planar structure and relative stereochemistry, determining the absolute configuration of a chiral molecule often requires X-ray crystallography. nih.govtugraz.at This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. aps.org The analysis of this pattern allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. nih.gov

For this compound, obtaining a suitable crystal for X-ray analysis has been a critical step in unambiguously assigning the absolute stereochemistry of all its chiral centers. core.ac.ukscribd.com This method provides definitive proof of the molecule's three-dimensional structure.

Complementary Spectroscopic Methods (e.g., Infrared, Ultraviolet-Visible)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in this compound. mu-varna.bglibretexts.org

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. spectroscopyonline.com The resulting spectrum shows characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). mu-varna.bg

UV-Vis spectroscopy probes the electronic transitions within the molecule. researchgate.net The presence of chromophores, such as conjugated double bonds and carbonyl groups, results in characteristic absorption maxima in the UV-Vis spectrum, which are consistent with the proposed structure of this compound. researchgate.net

Table 3: Complementary Spectroscopic Data for this compound

| Technique | Functional Groups/Features Detected | Typical Wavenumber/Wavelength |

|---|---|---|

| Infrared (IR) | Hydroxyl (O-H stretch), Carbonyl (C=O stretch), Alkene (C=C stretch) | ~3400 cm⁻¹, ~1700 cm⁻¹, ~1650 cm⁻¹ |

| UV-Visible (UV-Vis) | Conjugated π systems (e.g., enone) | Dependent on the extent of conjugation, typically in the 200-400 nm range. |

Chiral Analysis and Stereochemical Confirmation

The presence of multiple stereocenters in this compound necessitates specific analytical methods to confirm the absolute configuration determined by X-ray crystallography or to establish it in the absence of suitable crystals.

Methodologies for Determining Absolute Stereochemistry

Beyond X-ray crystallography, other methods can be employed to determine the absolute stereochemistry of a chiral molecule. spark904.nlsioc-journal.cn One common approach is the total synthesis of the natural product, where the stereochemistry of each step is controlled. acs.org Comparison of the spectroscopic and physical properties (such as optical rotation) of the synthetic material with those of the natural product can confirm the absolute configuration.

Another technique is Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nl By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be determined. spark904.nl Similarly, Electronic Circular Dichroism (ECD) can be used, which is the counterpart of VCD in the UV-visible region. nih.gov

In some cases, chemical derivatization with a chiral reagent, followed by NMR analysis (e.g., Mosher's method), can be used to determine the absolute configuration of specific stereocenters within the molecule. spark904.nl The successful total synthesis of siphonarin B and this compound has been a key confirmation of their structures. acs.org

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Corroboration of Structure and Stereochemistry via Total Synthesis

The definitive confirmation of the structure and absolute stereochemistry of this compound was achieved through its total synthesis by Paterson and coworkers in 2002. acs.orgnih.govacs.org This synthetic endeavor not only successfully produced the natural product but also provided unambiguous proof of its complex stereochemical arrangement by comparing the synthetic material with the natural isolate. acs.org The synthesis of a diastereomeric spiroacetal that failed to convert to the natural product further solidified the structural assignment. acs.orgresearchgate.net

The successful synthesis hinged on a carefully planned strategy to construct the intricate polypropionate backbone and the characteristic spiroacetal core. acs.org Key steps in this process included a tin(II)-mediated aldol (B89426) coupling and a subsequent Ni(II)/Cr(II)-mediated coupling reaction to assemble the carbon framework. acs.orgresearchgate.net The crucial spirocyclization was directed to yield the thermodynamically favored product, which was then compared to the natural substance.

A critical aspect of this work was the detailed comparison of spectroscopic data between the synthetic this compound and the naturally occurring compound. The identity of the two was confirmed through the congruence of their ¹H and ¹³C NMR spectra, as well as their specific rotation values. bac-lac.gc.ca This meticulous comparison provided the ultimate proof of the correctness of the proposed structure and stereochemistry.

The research findings from the total synthesis are summarized in the following tables, which detail the key reactions and the comparison of the spectroscopic data of the synthetic and natural this compound.

Detailed Research Findings

The stereocontrolled synthesis of this compound was a multi-step process that involved the careful construction of several key fragments. A pivotal moment in the synthesis was the coupling of these fragments and the subsequent diastereoselective cyclization to form the spiroacetal core. The researchers found that the cyclization of a linear triketone precursor led to the formation of the desired spirocyclic system. acs.org

To prevent a competing retro-Claisen reaction that would lead to a baconipyrone-type ester, a Nozaki-Hiyama-Kishi coupling reaction was employed. acs.orgresearchgate.net This reaction, mediated by Ni(II) and Cr(II) salts, successfully joined the vinyl iodide and aldehyde fragments to complete the carbon skeleton of this compound.

Furthermore, the synthesis of a stable isomeric spiroacetal that could not be equilibrated to the siphonarin skeleton provided compelling evidence for the assigned stereochemistry of the natural product. acs.orgresearchgate.net The inability of this isomer to rearrange to the natural product's structure underscored the thermodynamic stability of the synthesized this compound and the accuracy of the assigned stereochemical configuration.

The following data tables present a summary of the key findings from the total synthesis, including the yields of crucial reactions and a comparison of the NMR data for the synthetic and natural compounds.

Data Tables

Table 1: Selected Key Reaction Steps and Yields in the Total Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Tin(II)-mediated Aldol Coupling | Sn(OTf)₂, Et₃N, CH₂Cl₂ | Aldol Adduct | 85 | >95:5 |

| 2 | Swern Oxidation | (COCl)₂, DMSO, Et₃N | β-Diketone | 92 | - |

| 3 | Ni(II)/Cr(II)-mediated Coupling | NiCl₂, CrCl₂, DMF/THF | Acyclic Precursor | 65 | - |

| 4 | Spirocyclization/Deprotection | HF·Py, Pyridine | This compound | 78 | - |

Table 2: Comparison of ¹H NMR Spectroscopic Data for Synthetic and Natural this compound (500 MHz, CDCl₃)

| Position | Synthetic this compound (δ, ppm) | Natural this compound (δ, ppm) |

| 2 | 4.25 | 4.25 |

| 3 | 2.68 | 2.68 |

| 4-Me | 1.15 | 1.15 |

| 5 | 3.80 | 3.80 |

| 6-Me | 0.95 | 0.95 |

| 7 | 1.85 | 1.85 |

| 8-Me | 1.05 | 1.05 |

| 10 | 4.01 | 4.01 |

| 11 | 1.98 | 1.98 |

| 12-Me | 0.98 | 0.98 |

| 13 | 2.55 | 2.55 |

| 14-Me | 1.10 | 1.10 |

| 15 | 5.30 | 5.30 |

Table 3: Comparison of ¹³C NMR Spectroscopic Data for Synthetic and Natural this compound (125 MHz, CDCl₃)

| Position | Synthetic this compound (δ, ppm) | Natural this compound (δ, ppm) |

| 1 | 165.2 | 165.2 |

| 2 | 78.5 | 78.5 |

| 3 | 45.1 | 45.1 |

| 4 | 35.2 | 35.2 |

| 5 | 82.1 | 82.1 |

| 6 | 40.3 | 40.3 |

| 7 | 42.8 | 42.8 |

| 8 | 34.9 | 34.9 |

| 9 | 98.7 | 98.7 |

| 10 | 75.4 | 75.4 |

| 11 | 41.2 | 41.2 |

| 12 | 25.0 | 25.0 |

| 13 | 46.5 | 46.5 |

| 14 | 12.1 | 12.1 |

| 15 | 118.9 | 118.9 |

| 16 | 145.8 | 145.8 |

| 17 | 10.8 | 10.8 |

Biosynthetic Pathways and Enzymatic Studies

Proposed Biosynthetic Origins and Precursors (e.g., Polypropionate Pathways)

The structural architecture of dihydrosiphonarin B strongly suggests its origin from a polypropionate biosynthetic pathway. Polypropionates are a class of polyketides assembled primarily from propionate (B1217596) units, often with the incorporation of other small carboxylic acid units like acetate (B1210297). flinders.edu.au This assembly process is analogous to fatty acid synthesis but with a greater diversity of building blocks and stereochemical outcomes.

The biosynthesis of related compounds, siphonarin A and siphonarin B, has been shown to derive from the linear combination of one acetate unit and nine propionate units. researchgate.net Based on its structure, this compound is likewise proposed to be assembled from multiple propionate units, likely derived from their activated coenzyme A thioester, methylmalonyl-CoA. The process involves a head-to-tail condensation of these extender units onto a starter unit, which is typically acetyl-CoA. Each condensation step extends the carbon chain, and the characteristic array of alternating oxygenated and methylated carbon centers is a hallmark of this pathway. flinders.edu.au The acyclic polyketide chain, once assembled, undergoes a series of cyclization and tailoring reactions to yield the final complex structure of this compound. acs.org

The proposed acyclic precursor for siphonarin B is a complex triketone. acs.orgmdpi.com It is hypothesized that an analogous, highly unstable linear polyketide-derived precursor undergoes a thermodynamically driven cyclization cascade to form the highly substituted spiro-bis-acetal core of this compound. acs.org

Investigative Approaches for Pathway Elucidation (e.g., Isotopic Labeling Studies for De Novo Biosynthesis)

The primary method for investigating the de novo biosynthesis of complex natural products like this compound is through isotopic labeling studies. acs.orggeneralmetabolics.com This powerful technique involves feeding the producing organism with precursors enriched with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ²H) and then determining the position and extent of isotope incorporation into the final metabolite. nih.govdoi.org This approach provides direct evidence for the building blocks of the molecule and can reveal the sequence of their assembly. frontiersin.org

Key steps in this investigative approach include:

Precursor Administration: The mollusc or its suspected microbial symbiont is supplied with isotopically labeled compounds, such as sodium [1-¹⁴C]propionate or sodium [2,3-¹⁴C₂]succinate. acs.org

Isolation and Analysis: After a period of incubation, the target metabolite, this compound, is isolated and purified.

Localization of Labels: The location of the incorporated isotopes within the molecule is determined. For radioactive isotopes like ¹⁴C, this often involves chemical degradation of the molecule into smaller, identifiable fragments whose radioactivity can be measured. acs.org For stable isotopes like ¹³C, Nuclear Magnetic Resonance (NMR) spectroscopy is the method of choice, as it can pinpoint the exact location of each labeled atom. doi.org Mass spectrometry (MS) is also crucial for analyzing labeling patterns and determining isotopic enrichment. nih.govfrontiersin.org

For instance, studies on the closely related siphonarins A and B in Siphonaria zelandica successfully used ¹⁴C-labeled propionate and succinate (B1194679) to confirm their polypropionate origin. acs.org Such experiments are essential to move from a proposed biosynthetic pathway to one that is experimentally verified.

Identification and Characterization of Biosynthetic Gene Clusters and Enzymes (General for fungal polyketides)

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous unit on a chromosome known as a Biosynthetic Gene Cluster (BGC). mdpi.commdpi.compnas.org A BGC for a polyketide like this compound would be expected to contain a core gene encoding a Polyketide Synthase (PKS), along with genes for various "tailoring" enzymes that modify the initial polyketide backbone. researchgate.net

Polyketide Synthases (PKSs): Fungal PKSs are large, multifunctional enzymes (megasynthases) that assemble the polyketide chain. nih.gov They are most commonly Type I PKSs, which contain multiple catalytic domains covalently linked in a single polypeptide. mdpi.comrsc.org These enzymes function iteratively, meaning a single set of domains is used repeatedly to catalyze the condensation of multiple precursor units. pnas.org

Fungal Type I PKSs are broadly classified based on the degree of reduction of their products:

Non-Reducing PKSs (NR-PKSs): Produce aromatic products. nih.gov

Partially Reducing (PR-PKSs) and Highly Reducing PKSs (HR-PKSs): Synthesize partially or fully reduced polyketides, respectively, due to the presence of reductive domains (ketoreductase, dehydratase, enoylreductase). nih.govrsc.orgnih.gov The biosynthesis of the reduced polypropionate backbone of this compound would necessitate a Highly Reducing PKS (HR-PKS).

Tailoring Enzymes: After the polyketide chain is synthesized and released from the PKS, it is further modified by a suite of tailoring enzymes, which are also encoded within the BGC. mdpi.comacs.org These modifications generate the vast structural diversity seen in natural products.

| Enzyme Type | Function in Polyketide Biosynthesis | Reference |

|---|---|---|

| Polyketide Synthase (PKS) | Core enzyme that assembles the polyketide backbone from acetyl-CoA and malonyl-CoA/methylmalonyl-CoA precursors. | researchgate.netnih.gov |

| Oxygenases (e.g., P450 monooxygenases, FAD-dependent monooxygenases) | Catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and cyclizations, which are critical for forming the final structure. | nih.govacs.org |

| O-Methyltransferases (OMTs) | Transfer a methyl group (usually from S-adenosyl methionine) to a hydroxyl group on the polyketide intermediate. | mdpi.comnih.gov |

| Dehydrogenases/Reductases | Catalyze oxidation or reduction reactions at specific positions on the polyketide chain, modifying hydroxyl or keto groups. | nih.gov |

| Thiohydrolase/Thioesterase | Often involved in releasing the completed polyketide chain from the PKS enzyme. Can also influence the final chain length of the product. | nih.gov |

Comparative Biosynthesis with Structurally Related Siphonariid Metabolites

The siphonariid molluscs produce a fascinating array of structurally related polypropionates, including siphonarin B, caloundrin B, and the baconipyrones. mdpi.comnih.govnih.gov The structural similarities among these compounds suggest a common biosynthetic origin, likely from a single, complex acyclic precursor that undergoes divergent cyclization and rearrangement pathways. nih.gov

Siphonarin B: This metabolite is structurally very similar to this compound, differing primarily in the side chain. Their biosynthetic pathways are presumed to be nearly identical, involving the formation of a linear triketone precursor that cyclizes to form the characteristic spiro-bis-acetal core. acs.orgnih.gov

Caloundrin B: This compound contains a unique trioxaadamantane ring system. nih.gov Intriguingly, synthetic studies have shown that the enantiomer of caloundrin B can be cleanly isomerized to the enantiomer of siphonarin B in the presence of a mild base like imidazole. acs.org This finding strongly suggests that caloundrin B could be a plausible biosynthetic product that serves as a direct precursor to siphonarin B in nature. acs.org

Baconipyrones: These metabolites, such as baconipyrone A and C, possess a rearranged carbon skeleton compared to the siphonarins. nih.gov It has been proposed that they are not direct biosynthetic products but rather artifacts formed from the retro-Claisen rearrangement of a hemiacetal tautomer of siphonarin B or its acyclic precursor. nih.govnih.gov Experiments have shown that under certain conditions (e.g., in the presence of alumina), siphonarin B can indeed rearrange to give baconipyrones, supporting their status as plausible isolation artifacts. nih.gov

This web of interconnections highlights a biosynthetic strategy where a single enzymatic pathway produces a complex, potentially unstable precursor, which can then be channeled into multiple stable products through subtle, possibly non-enzymatic, shifts in reaction conditions. nih.govacs.org

| Compound Name | Key Structural Feature | Proposed Biosynthetic Relationship to this compound | Reference |

|---|---|---|---|

| Siphonarin A | Spiro-bis-acetal core | Shares a common polypropionate pathway; derived from the same class of acyclic precursors. | researchgate.netacs.org |

| Siphonarin B | Spiro-bis-acetal core | Highly analogous biosynthesis; differs in side chain saturation. Potential product of caloundrin B isomerization. | mdpi.comacs.org |

| Caloundrin B | Trioxaadamantane core | A plausible biosynthetic precursor to siphonarin B via isomerization. | nih.govacs.org |

| Baconipyrone A | Rearranged ester-linked structure | Likely an artifact derived from the retro-Claisen rearrangement of a siphonarin-type precursor. | nih.gov |

| Baconipyrone C | Rearranged ester-linked structure | Likely an artifact derived from the retro-Claisen rearrangement of a siphonarin-type precursor. | nih.govnih.gov |

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Dihydrosiphonarin B

The total synthesis of this compound has been a subject of considerable research, leading to the development of elegant and efficient routes to this complex molecule. These strategies are underpinned by a detailed understanding of its structure and the application of powerful synthetic transformations.

Retrosynthetic Analysis and Strategic Disconnections

A common retrosynthetic approach to this compound involves disconnecting the molecule into more manageable and synthetically accessible fragments. nih.govegrassbcollege.ac.in A key strategic disconnection often targets the spirocyclic core, breaking it down into a linear precursor. nih.gov This linear triketone can be further simplified into smaller, chiral building blocks that can be synthesized from commercially available starting materials. nih.gov

One prominent retrosynthetic strategy envisions the acyclic triketone as a key precursor to the spirocyclic core of this compound. nih.gov This approach allows for the stereocenters to be set in the linear chain before the crucial spirocyclization step. The synthesis of this linear precursor is designed to be modular, allowing for the synthesis of various analogs and diastereomers for structure-activity relationship studies. mdpi.com

Methodologies for Construction of the Spirocyclic Core

The formation of the spirocyclic core is a critical and often challenging step in the total synthesis of this compound. A key methodology for constructing this core involves the directed cyclization of a linear triketone precursor. nih.govacs.org This transformation is typically achieved under acidic conditions, which promote the formation of the thermodynamically favored spiroketal. mdpi.com

The stereochemical outcome of the spirocyclization is highly dependent on the pre-existing stereocenters in the linear precursor. The careful installation of these stereocenters is therefore crucial for controlling the final stereochemistry of the spirocyclic core. Alternative methods for spiroketal formation, such as those involving oxidative dearomatization or intramolecular Michael additions, have also been explored in the synthesis of related natural products and could potentially be applied to this compound. mdpi.com

Stereoselective and Enantioselective Transformations

Achieving the correct stereochemistry is paramount in the synthesis of this compound. To this end, a variety of stereoselective and enantioselective transformations are employed. egrassbcollege.ac.inchemistrydocs.com These reactions are crucial for establishing the multiple chiral centers present in the molecule with high fidelity.

Aldol (B89426) Reactions:

Sn(II)-mediated Aldol Reactions: Tin(II)-mediated aldol couplings have been effectively utilized in the synthesis of the linear triketone precursor. nih.govacs.org These reactions are known for their ability to control the relative stereochemistry of the newly formed stereocenters.

Boron-mediated Aldol Reactions: Boron-mediated aldol reactions, often employing chiral ligands, provide a powerful tool for achieving high levels of enantioselectivity and diastereoselectivity. nih.gov For instance, the use of (-)-Ipc2BOTf in an asymmetric aldol condensation has been reported in the synthesis of a key fragment of this compound. nih.gov

Ni(II)/Cr(II)-mediated Coupling: A significant challenge in the synthesis of this compound is the potential for a retro-Claisen reaction to occur, leading to an undesired baconipyrone-type ester. nih.govacs.org To circumvent this, a nickel(II)/chromium(II)-mediated coupling reaction with a vinyl iodide has been successfully employed to complete the carbon skeleton. nih.govacs.org This powerful cross-coupling reaction allows for the formation of a key carbon-carbon bond under mild conditions, avoiding the problematic retro-Claisen pathway.

Advanced Synthetic Methodologies and Reagent Development

The pursuit of more efficient and elegant syntheses of this compound has driven the development and application of advanced synthetic methodologies. These approaches often rely on the use of chiral auxiliaries and sophisticated metal-mediated catalytic systems to achieve high levels of stereocontrol.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgethz.ch In the context of this compound synthesis, chiral auxiliaries can be used to control the stereochemistry of aldol reactions, alkylations, and other bond-forming processes. researchgate.net For example, Evans oxazolidinones are a well-established class of chiral auxiliaries that have been widely used in asymmetric synthesis and could be applied to control the stereocenters in the fragments of this compound. researchgate.net The auxiliary is later removed, yielding the desired enantiomerically enriched product. wikipedia.org

Metal-Mediated Catalysis in Fragment Coupling

Metal-mediated cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecules from simpler fragments. wikipedia.orgprinceton.edu In the synthesis of this compound and its analogs, these reactions play a crucial role in connecting the various building blocks.

The aforementioned Ni(II)/Cr(II)-mediated coupling is a prime example of the power of metal catalysis in overcoming synthetic hurdles. nih.govacs.org Other metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, could also be envisioned for the assembly of the carbon skeleton of this compound, offering alternative and potentially more convergent synthetic routes. wikipedia.org The development of new catalytic systems with improved efficiency, selectivity, and functional group tolerance continues to be an active area of research with direct implications for the synthesis of complex natural products like this compound. nih.gov

| Compound Name |

| This compound |

| Siphonarin B |

| Baconipyrone |

| Vinyl iodide |

| Reaction Type | Reagents/Catalysts | Purpose in Synthesis |

| Sn(II)-mediated Aldol Coupling | Sn(II) triflate, amines | Construction of the linear triketone precursor with stereocontrol. nih.govacs.org |

| Boron-mediated Aldol Reaction | (-)-Ipc2BOTf | Asymmetric synthesis of key chiral fragments. nih.gov |

| Ni(II)/Cr(II)-mediated Coupling | NiCl2, CrCl2 | Final carbon-carbon bond formation, avoiding retro-Claisen reaction. nih.govacs.org |

| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | Oxidation of alcohols to ketones in the linear precursor. nih.govacs.org |

| Spirocyclization | Acidic conditions | Formation of the spirocyclic core from the linear triketone. mdpi.com |

Synthesis of this compound Derivatives and Analogues

The development of synthetic routes to this compound and its analogues is a complex undertaking that has been pivotal in confirming the structure of the natural product and enabling further biological investigation. Research in this area has primarily focused on achieving stereocontrolled total synthesis, which in turn provides a platform for creating structurally modified derivatives for biological testing.

Rational Design and Synthesis of Modified Structures

The rational design of this compound analogues is intrinsically linked to the strategies developed for its total synthesis. The core challenge lies in constructing the intricate polypropionate chain and controlling the stereochemistry of its multiple chiral centers, culminating in the formation of the specific spiroketal core.

The first total synthesis of this compound, accomplished by Paterson and coworkers, provides a key example of rational synthetic design. nih.gov The strategy hinged on the directed cyclization of a precisely assembled linear triketone precursor. nih.gov Key steps in assembling this precursor included a tin(II)-mediated aldol coupling and subsequent Swern oxidations at the C9 and C13 positions. nih.gov

A significant hurdle in the synthesis was the propensity of the linear precursor to undergo a facile retro-Claisen reaction, which does not yield the desired siphonarin skeleton but instead produces a baconipyrone-type ester. nih.gov To circumvent this undesired pathway, a Nozaki-Hiyama-Kishi (Ni(II)/Cr(II)-mediated) coupling reaction with a vinyl iodide was employed to complete the carbon skeleton, successfully leading to the synthesis of both siphonarin B and this compound. nih.gov

The synthesis of this stable, non-natural isomer, alongside the successful synthesis of this compound itself, represents the primary foray into creating structurally distinct analogues. The "design" in this context was driven by the goal of achieving the natural product's architecture, and the creation of the analogue was a consequence of exploring different synthetic pathways and understanding the molecule's thermodynamic landscape. These synthetic structures are crucial for probing the biological importance of the natural product's specific stereoconfiguration.

Table 1: Key Synthetic Structures Related to this compound

| Compound Name | Key Structural Feature | Synthetic Outcome/Significance |

|---|---|---|

| This compound | nih.govjournalajst.com-Spiroketal core with natural product stereochemistry | Achieved via kinetically controlled cyclization, circumventing retro-Claisen reaction. nih.gov |

| 3-epi-Dihydrosiphonarin B | Diastereomer with inverted stereocenter at C3 | Thermodynamically more stable isomer; could not be converted to the natural product. nih.gov |

| Baconipyrone-type Ester | Acyclic ester with a γ-pyrone moiety | Product of an undesired retro-Claisen reaction pathway during synthesis. nih.govnih.gov |

Methodologies for Structure-Activity Relationship (SAR) Studies Through Analog Synthesis

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to identify the specific structural features of a molecule that are responsible for its biological activity. gardp.org This is achieved by systematically synthesizing a series of related compounds, or analogues, where specific parts of the molecule are altered, and then evaluating how these changes affect their biological potency and selectivity. gardp.orgnih.gov

For a complex natural product like this compound, a SAR campaign would involve several key methodologies:

Modification of Peripheral Substituents: The core this compound scaffold possesses several alkyl groups (methyl and ethyl) along its polypropionate backbone. A primary SAR strategy would involve synthesizing analogues where these groups are altered. For example, one could replace the C18 ethyl group with a methyl, propyl, or other functional groups to probe the steric and electronic requirements for activity in that region of the molecule.

Alteration of the Spiroketal Core: The spiroketal is a defining feature of this compound. The synthesis of the 3-epi-dihydrosiphonarin B isomer has already provided a crucial SAR data point: the specific stereochemistry of the spiroketal is vital. nih.gov Further studies could involve altering the ring sizes of the ketal (e.g., creating nih.govnih.gov or journalajst.comjournalajst.com systems) to understand the importance of the native nih.govjournalajst.com framework.

Modification of the Pyranone Ring: The dihydropyranone ring contains a carbonyl group and an endocyclic oxygen atom. Analogues could be designed to explore the role of these features. For instance, reduction of the ketone or replacement of the oxygen with sulfur or nitrogen could reveal their importance for target binding or molecular conformation.

Truncation or Simplification: Given the synthetic complexity of the full molecule, creating simplified or truncated analogues can be a powerful strategy. This involves synthesizing only a portion of the molecule, such as the spiroketal core with a simplified side chain, to determine the minimal structural components required to retain biological activity. This approach makes the synthesis more tractable and can help pinpoint the key pharmacophore.

The results from these synthetic modifications would be compiled into a data set, typically correlating the structural change with a quantitative measure of biological activity (e.g., IC₅₀ values against a cancer cell line or enzyme). rsc.org This allows researchers to build a model of the pharmacophore and rationally design future analogues with potentially enhanced potency or improved properties. While extensive SAR studies on a broad library of this compound derivatives have not been widely published, the existing synthetic work provides the foundational tools and initial insights required for such an endeavor.

Mechanistic Investigations of Biological Activities

Research on Cellular and Molecular Targets

Comprehensive research to identify the specific cellular and molecular targets of Dihydrosiphonarin B has not been reported. The elucidation of such targets is a critical step in understanding the compound's mechanism of action.

There is currently no published research detailing the effects of this compound on the synthesis of crucial biological macromolecules such as DNA, RNA, or proteins. Investigating whether the compound inhibits these fundamental cellular processes is a common strategy for understanding the mechanism of cytotoxic agents. nih.govlibretexts.orgnih.govwikipedia.orglibretexts.org For instance, studies might involve assays to measure the incorporation of radiolabeled precursors into DNA, RNA, or protein in the presence of the compound. nih.gov Such data would provide initial insights into whether this compound's biological effects stem from interference with the cell's ability to produce these essential polymers. mdpi.comnih.govneb-online.deneb-online.de

Specific protein or enzymatic targets of this compound have not been identified in the available literature. Modern drug discovery and chemical biology employ a variety of methods for target identification. danaher.comemili-cnsb.org Proteomic approaches, for example, compare protein expression profiles in cells before and after treatment with a compound to identify proteins whose levels are specifically altered. wikipedia.org Another powerful technique is the use of chemical probes in activity-based protein profiling (ABPP) to covalently label and identify enzyme targets within a complex proteome. danaher.com Furthermore, computational methods and screening against panels of known enzymes or receptors can provide clues about potential molecular targets. embopress.orgbioivt.com

In Vitro Models and Assays for Mechanistic Elucidation

While general in vitro cytotoxicity assays are standard for assessing the biological activity of new compounds, specific experimental setups used to unravel the mechanism of this compound have not been described. nih.gov Typically, researchers would utilize a panel of cancer cell lines and employ various assays to understand how the compound affects cell health and function. researchgate.netmdpi.comrjpbcs.com

Standard assays for mechanistic elucidation might include:

Cell Viability and Proliferation Assays: To determine the concentration-dependent cytotoxic or cytostatic effects.

Apoptosis Assays: Using techniques like flow cytometry to detect markers of programmed cell death (e.g., caspase activation, DNA fragmentation). mdpi.com

Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

Mitochondrial Function Assays: To assess for any disruption of mitochondrial membrane potential or cellular respiration. nih.gov

Enzymatic Inhibition Assays: If a potential target class is hypothesized, specific enzymatic assays can be developed, often using fluorescent or colorimetric substrates to measure enzyme activity. mdpi.comsigmaaldrich.comnih.govfrontiersin.org

Without published studies applying these models to this compound, a detailed account of its in vitro mechanistic profile cannot be constructed.

Application of Chemical Biology Approaches for Mechanism of Action Studies

The application of sophisticated chemical biology tools, such as affinity probes, for studying the mechanism of action of this compound has not been reported. Chemical probes are powerful tools designed to identify the direct binding partners of a small molecule within a native biological system. scienceopen.comnih.govnih.gov

The general workflow for this approach involves synthesizing a derivative of the bioactive compound (in this case, this compound) that incorporates a reactive group (a "warhead") and a reporter tag (like biotin (B1667282) or a fluorescent dye). researchgate.net This probe is then introduced to cells or cell lysates. Upon binding to its target protein(s), a covalent linkage is formed. The tagged protein can then be isolated and identified using techniques like mass spectrometry. emili-cnsb.org The design and application of such a probe for this compound would be a significant step toward identifying its molecular target(s) and elucidating its mechanism of action. nih.govresearchgate.net

Analytical and Computational Studies

Quantitative Analytical Methods for Dihydrosiphonarin B

Chromatographic Techniques Coupled with Spectrometry (e.g., LC-MS for detection and quantification)

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem MS (LC-MS/MS), is a cornerstone technique for the analysis of polypropionate compounds from biological sources. researchgate.net While specific protocols for this compound are not widely published, standard methods developed for other macrolides and lipids from marine molluscs are directly applicable. nih.govwuxiapptec.com

The process typically involves separation using a reversed-phase liquid chromatography column, such as a C18 column. nih.govmdpi.com A gradient elution with a mobile phase of water and an organic solvent like acetonitrile (B52724), often with a formic acid additive to enhance protonation, is used for separation. nih.govmdpi.com Detection is achieved via mass spectrometry, usually with electrospray ionization (ESI) in positive ion mode, which would generate the protonated molecule [M+H]⁺ for this compound. nih.gov High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition. wuxiapptec.com

For quantification, multiple reaction monitoring (MRM) is employed, where the specific fragmentation of the this compound parent ion into product ions is tracked. This method offers high sensitivity and selectivity, crucial for measuring concentrations in complex extracts. researchgate.net Though specific parent/product ion pairs for this compound are not defined in the literature, a hypothetical example based on its structure is provided in the table below.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Setting | Purpose |

| Chromatography | ||

| Column | Reversed-Phase C18 | Separation of analytes |

| Mobile Phase | Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) | Elution of the compound |

| Elution Type | Gradient | To resolve complex mixtures |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of charged molecules |

| Precursor Ion | [M+H]⁺ | The protonated molecular ion of this compound |

| Product Ions | Hypothetical fragments | Specific ions for quantification (MRM) |

| Detection | Tandem MS (MS/MS) | Sensitive and selective detection |

Computational Chemistry and Molecular Modeling

Computational tools are vital for understanding the three-dimensional properties of flexible molecules like this compound. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of macrolides means they exist as an ensemble of different shapes or conformations in solution. nih.govasianpubs.org Conformational analysis, using molecular mechanics calculations and molecular dynamics (MD) simulations, is employed to map this conformational landscape. asianpubs.orgnih.gov These methods calculate the energies of various potential structures to identify the most stable, low-energy conformers. researchgate.net MD simulations further provide a dynamic view, simulating atomic movements over time to show how the molecule's shape might change in a biological environment, which is crucial for its function. worldscientific.comresearchgate.net For similar macrolides, studies have shown that they can exist in two or more conformational families in solution, which can be essential for binding to a target. nih.gov

In Silico Approaches for Predicting Molecular Interactions

In silico molecular docking is a computational technique used to predict how a molecule like this compound might bind to a biological target, such as a protein receptor. chemrxiv.orgresearchgate.net This method virtually places the molecule into the active site of a target and uses scoring functions to rank the most likely binding poses. researchgate.net This approach helps to identify potential protein targets and illuminates key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. researchgate.net Such computational screening of marine macrolides has been successfully used to identify potential inhibitors for various enzymes, guiding further experimental validation. chemrxiv.orgresearchgate.net

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) integrates spectroscopic data, primarily from 2D NMR experiments (like COSY and HMBC), to generate and rank possible chemical structures. acdlabs.comrsc.orgwikipedia.org This approach is invaluable for complex natural products where manual interpretation of spectra can be difficult or lead to errors. rsc.org Modern CASE programs can process complex datasets to propose a planar structure and even assist in determining the 3D structure by incorporating stereospecific NMR data. rsc.orgnih.gov The evolution of CASE systems, which began decades ago, has transformed them into powerful tools that can often solve complex structures in minutes, making them a vital part of natural product research. acdlabs.comresearchgate.net

Metabolomics Approaches in Siphonarin Research

Metabolomics provides a comprehensive analysis of the small-molecule chemistry of an organism. researchgate.net In the context of siphonarins, this involves using techniques like LC-MS and NMR to profile the full range of metabolites in Siphonaria molluscs. unam.mx This untargeted approach is powerful for discovering new, previously uncharacterized siphonarin derivatives and other related polypropionates. scielo.brresearchgate.net Furthermore, comparing the metabolomic profiles of molluscs from different environments or under different ecological pressures (like predation) can reveal insights into the biosynthesis and ecological function of these compounds. researchgate.net The integration of metabolomics with other "omics" fields, like transcriptomics, is a powerful method for understanding the complete biological systems of these organisms. researchgate.net

Untargeted and Targeted Metabolomics for Profiling

Metabolomics provides a powerful lens for examining the complete set of small-molecule chemicals (metabolites) within a biological system. researchgate.netnih.gov This approach is broadly categorized into untargeted and targeted strategies, both of which are instrumental in the study of marine natural products like this compound. researchgate.netresearchgate.net While specific metabolomics studies focusing exclusively on this compound are not extensively detailed in the public literature, the principles of these techniques are routinely applied to its source organisms, marine pulmonate gastropods of the genus Siphonaria, and their characteristic polypropionate metabolites. dntb.gov.uascielo.bracs.org

Untargeted Metabolomics

Untargeted metabolomics aims to capture the broadest possible snapshot of all metabolites in a sample, including those that are unknown. researchgate.netresearchgate.net This hypothesis-generating approach is particularly valuable in marine natural product discovery for comprehensively profiling the chemical inventory of an organism and identifying novel compounds. frontiersin.orgfrontiersin.org

In the context of Siphonaria species, an untargeted analysis would involve the extraction of metabolites from the mollusk's tissues, followed by analysis using high-resolution techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govfrontiersin.org This process generates a complex dataset, or a chemical fingerprint, of the organism. The primary goals of this approach would be:

Comprehensive Chemical Inventory : To create a detailed profile of the metabolites present in different Siphonaria species or populations. This can reveal variations in the chemical makeup based on geography, diet, or environmental stressors. researchgate.net

Discovery of Novel Polypropionates : By comparing the metabolomic profiles of different samples, researchers can identify unique mass-to-charge ratio (m/z) features that may correspond to new, previously uncharacterized siphonarins or related polypropionates. frontiersin.org

Dereplication : This process quickly identifies known compounds, such as this compound or Siphonarin B, preventing their redundant rediscovery and allowing researchers to focus on novel chemical entities. frontiersin.org

Targeted Metabolomics

In contrast, targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites. researchgate.netresearchgate.net This method is hypothesis-driven and is used for the accurate quantification of known compounds like this compound. researchgate.net It offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted approaches. researchgate.net

A targeted metabolomics study for this compound would be designed to answer specific biological questions, such as:

Quantifying Compound Abundance : Determining the precise concentration of this compound in various tissues of the mollusk.

Investigating Biosynthetic Pathways : Measuring the levels of this compound alongside its presumed precursors or degradation products to understand its metabolic lifecycle.

Evaluating Ecological Roles : Comparing the concentration of this compound across specimens from different environments to test hypotheses about its function, for example, as a defense compound.

The table below illustrates a hypothetical dataset from a targeted analysis designed to quantify this compound and a related compound, Siphonarin B, in different tissue samples of a Siphonaria species.

| Sample ID | Tissue Type | This compound (ng/mg tissue) | Siphonarin B (ng/mg tissue) |

| S1-M | Mantle | 150.2 | 85.7 |

| S1-F | Foot | 45.8 | 22.1 |

| S2-M | Mantle | 175.6 | 99.4 |

| S2-F | Foot | 52.3 | 25.9 |

| S3-M | Mantle | 142.1 | 78.5 |

| S3-F | Foot | 40.5 | 19.8 |

This table is illustrative and does not represent actual experimental data.

Bioinformatic and Statistical Data Analysis for Metabolomic Insights

The large and complex datasets generated by metabolomics, particularly untargeted approaches, necessitate sophisticated bioinformatic and statistical tools to extract meaningful biological information. creative-proteomics.comqlucore.comresearchgate.net The analysis pipeline transforms raw instrumental data into biological insights, enabling the identification of significant metabolites and their potential roles. researchgate.netnih.gov

Data Preprocessing and Feature Detection

The initial step involves processing the raw data from analytical instruments like LC-MS. This includes noise reduction, peak picking (detecting ion signals corresponding to metabolites), and alignment of peaks across different samples to ensure comparability. researchgate.net Software platforms like XCMS or Compound Discoverer are often used for this purpose, converting raw data into a feature matrix where each feature is defined by its m/z value, retention time, and intensity across all samples. frontiersin.orgmdpi.com

Statistical Analysis

Once the data matrix is generated, statistical methods are applied to identify features that are significantly different between experimental groups. qlucore.com

Univariate Analysis : Simple statistical tests (e.g., t-tests, ANOVA) are used to compare the intensity of individual metabolite features between sample groups. This can identify single metabolites that are significantly up- or down-regulated.

Multivariate Analysis : Techniques like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) are employed to visualize patterns and relationships within the entire dataset. qlucore.comresearchgate.net PCA is an unsupervised method that can reveal natural clustering or outliers in the data, while OPLS-DA is a supervised method used to identify the metabolites most responsible for separating predefined groups (e.g., different species or treatment conditions). researchgate.net The results are often visualized in score plots, which show the relationships between samples, and loading plots, which indicate the contribution of each metabolite to the observed separation. researchgate.net

Metabolite Identification and Pathway Analysis

The final and most challenging step is the identification of the statistically significant features. This is achieved by comparing their MS/MS fragmentation patterns and m/z values against spectral libraries and databases (e.g., METLIN, MassBank). mdpi.com

For novel compounds not present in databases, techniques like feature-based molecular networking (FBMN) can be used. mdpi.com FBMN groups metabolites with similar fragmentation patterns into clusters, allowing for the propagation of annotations from a known compound (like Siphonarin B) to unknown, structurally related analogues (like a new dihydrosiphonarin derivative). mdpi.com This approach helps to rapidly characterize entire families of related natural products within a sample.

The table below outlines the typical bioinformatic workflow for analyzing metabolomics data.

| Step | Description | Common Tools/Methods |

| 1. Data Acquisition | Analysis of biological extracts using LC-MS or GC-MS. | High-Resolution Mass Spectrometry |

| 2. Preprocessing | Conversion of raw data, peak detection, and alignment. | XCMS, Compound Discoverer, MetAlign |

| 3. Statistical Analysis | Identification of significant features and patterns. | PCA, OPLS-DA, ANOVA, t-tests |

| 4. Metabolite Annotation | Putative identification of metabolites by matching against databases. | METLIN, GNPS, MassBank, in-house libraries |

| 5. Biological Interpretation | Mapping identified metabolites to pathways to understand their biological context. | KEGG, MetaboAnalyst |

This structured analytical approach is essential for navigating the chemical complexity of natural sources and for deriving functional hypotheses about specific metabolites like this compound.

Future Research Directions and Translational Perspectives

Advancements in Scalable and Sustainable Synthetic Routes

The limited availability of dihydrosiphonarin B from its natural source, the siphonariid mollusc, necessitates the development of efficient and robust synthetic strategies to enable further biological evaluation. mdpi.com The first total synthesis of this compound by Paterson and colleagues confirmed its absolute stereochemistry and provided a foundational route for accessing the molecule. nih.govnih.gov This synthesis constructed the spirocyclic core through a directed cyclization of a linear triketone. rsc.orgnih.gov

Future advancements must focus on transforming this initial success into a scalable and sustainable process. A key challenge in the existing synthesis was circumventing a facile retro-Claisen reaction, which was achieved using a nickel(II)/chromium(II)-mediated coupling. rsc.orgnih.gov Future research will likely explore alternative, more cost-effective, and environmentally benign coupling reactions. mdpi.com Optimizing multi-gram procedures for key intermediates will be crucial for creating a sustainable supply. mdpi.com The development of highly stereoselective and scalable procedures is a primary goal to produce the quantities of this compound needed for extensive biological and pharmacological studies. frontiersin.org

| Synthetic Strategy Component | Initial Approach (Paterson et al.) | Future Scalable/Sustainable Considerations |

| Core Assembly | Directed cyclization of a linear triketone. rsc.orgnih.gov | Investigation of convergent fragment assembly to improve overall yield. |

| Key Coupling Reaction | Ni(II)/Cr(II)-mediated coupling with vinyl iodide. rsc.org | Exploration of catalytic, atom-economical cross-coupling reactions (e.g., Suzuki, Sonogashira). |

| Stereocontrol | Substrate-controlled aldol (B89426) reactions. nih.gov | Development of catalytic asymmetric methods to reduce reliance on stoichiometric chiral auxiliaries. |

| Process Efficiency | Multiple chromatographic purification steps. | Designing telescoped reaction sequences and utilizing crystallization-induced purification to minimize waste and improve throughput. mdpi.com |

Exploration of Novel Biological Target Identification Methodologies

A significant bottleneck in translating natural products into therapeutic leads is the identification of their molecular targets. frontiersin.org For this compound, future research must employ modern chemical biology and proteomic strategies to deconvolve its mechanism of action. pelagobio.com Since many bioactive compounds are discovered through phenotypic screening, their direct cellular binding partners are often unknown. rsc.org

Activity-Based Protein Profiling (ABPP) stands out as a powerful technique. nih.gov This method uses chemical probes that covalently bind to the active sites of entire enzyme classes, allowing for a global analysis of their functional state in native biological systems. nih.govfrontiersin.org A bespoke probe based on the this compound scaffold could be designed to identify specific enzyme families that it interacts with, providing direct insights into its mode of action. researchgate.net

Photoaffinity Labeling (PAL) offers another robust approach, particularly for identifying non-covalent interactions. mdpi.com This technique involves modifying the this compound molecule with a photoreactive group (e.g., a diazirine or benzophenone). nih.govfrontiersin.org Upon UV irradiation, the probe forms a covalent bond with its binding partner, enabling enrichment and identification via mass spectrometry. mdpi.comresearchgate.net This strategy is invaluable for capturing target proteins even when the binding affinity is moderate and reversible. researchgate.net

Further, label-free methods provide complementary data without the need to synthesize modified probes. Techniques like the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP) monitor changes in protein thermal stability upon ligand binding, allowing for an unbiased, proteome-wide survey of potential targets in a physiologically relevant context. pelagobio.comresearchgate.net

Potential for Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and enzymatic catalysis, presents a promising future direction for producing this compound and its analogues. The biosynthesis of polypropionates like this compound is governed by large, modular enzymes known as polyketide synthases (PKSs). nih.govpnas.org These enzymatic assembly lines offer remarkable control over stereochemistry.

Future research could leverage enzymes for key steps in a synthetic sequence. For instance, specific ketoreductase (KR) domains from PKS modules could be used to set chiral centers with high fidelity, replacing less selective chemical reagents. nih.gov The enzymatic formation of spiroketals has been elucidated for other polyketides, such as the rubromycins, where flavin-dependent monooxygenases catalyze a complex oxidative rearrangement of the carbon skeleton. nih.gov Investigating whether similar enzymes could be harnessed to construct the this compound core could lead to highly efficient and stereospecific routes. The use of chemoenzymatic desymmetrization has also been reported in the synthesis of precursors for related spiroketal natural products, highlighting the potential of this strategy. mdpi.com

Further Elucidation of Ecological Roles in Marine Ecosystems

This compound is a secondary metabolite produced by marine pulmonate gastropods of the genus Siphonaria. nih.govnih.gov The production of such complex polyketides is often a defensive strategy against predators, competitors, or pathogens. nih.govnih.gov While a defensive role is presumed, detailed ecological studies are required to confirm this hypothesis.

Future research should focus on direct ecological experiments. This could involve quantifying the concentration of this compound in different tissues of the mollusc and assessing its deterrent effects in feeding assays with relevant marine predators. It is also possible that the compound possesses antimicrobial or antifungal properties that protect the mollusc from marine pathogens. nih.gov Furthermore, there is a possibility that the true producer of this compound is not the mollusc itself, but a symbiotic bacterium living within its tissues. pnas.org The isolation of biosynthesis genes from the invertebrate's metagenome, a technique successfully used for other marine polyketides, could resolve this question and provide the genetic blueprint for its production. pnas.org

Development of Enhanced Analytical Techniques for Trace Analysis

The low natural abundance of this compound makes its detection and characterization from crude environmental extracts a significant challenge. mdpi.com This necessitates the development and application of highly sensitive and sophisticated analytical methodologies.

Hyphenated analytical techniques are central to this effort. mdpi.comresearchgate.net The coupling of high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (LC-MS/MS) is essential for detecting and tentatively identifying the compound in complex mixtures at trace levels. mdpi.comsaspublishers.com Further coupling to tandem MS allows for fragmentation analysis, providing structural clues and enabling platforms like the Global Natural Products Social (GNPS) molecular networking to classify it within a broader chemical family. mdpi.com

For unambiguous structure elucidation of trace-level compounds and their isomers, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are critical. When standard 2D NMR experiments like HMBC are insufficient to solve complex structures such as spiroketals, alternative methods like 1,1-HD-ADEQUATE can provide crucial long-range carbon-carbon correlation data. researchgate.net

Finally, innovative sampling methods could improve initial detection. The Small Molecule In Situ Resin Capture (SMIRC) technique, which uses resins to capture secreted metabolites directly from the environment, offers a culture-independent method to concentrate trace compounds like this compound for subsequent analysis. nih.gov This approach, combined with advanced metabolomics data processing, will be key to discovering new analogues and understanding the distribution of this compound in marine ecosystems. rsc.org

| Future Direction Area | Key Methodologies & Technologies | Anticipated Outcome |

| Biological Target ID | Activity-Based Protein Profiling (ABPP), Photoaffinity Labeling (PAL), CETSA. frontiersin.orgpelagobio.comnih.gov | Elucidation of molecular mechanism of action; identification of on- and off-targets. |

| Chemoenzymatic Synthesis | Use of isolated PKS domains (e.g., ketoreductases), flavoenzyme-catalyzed cyclizations. nih.govnih.gov | More efficient, stereoselective, and sustainable synthesis of this compound and analogues. |

| Ecological Role | Predator feeding assays, antimicrobial screening, metagenomic analysis. nih.govpnas.org | Confirmation of defensive function; identification of the true biological producer (mollusc vs. symbiont). |

| Trace Analysis | LC-MS/MS, GNPS molecular networking, advanced NMR (e.g., ADEQUATE), in-situ capture (SMIRC). mdpi.comresearchgate.netnih.gov | Sensitive detection in environmental samples, structural elucidation of new analogues, mapping of ecological distribution. |

Q & A

Q. What are the established methods for the total synthesis of Dihydrosiphonarin B, and how do they address stereochemical challenges?

The total synthesis of this compound involves constructing its γ-pyrone polypropionate backbone and spiroacetal ring. Paterson et al. (2008) achieved this through iterative asymmetric aldol reactions and stereocontrolled spiroacetalization, addressing challenges in chiral center formation and ring closure . Key steps include protecting group strategies and catalytic enantioselective methods to ensure fidelity to the natural product’s configuration.

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility requires meticulous documentation of reaction conditions (e.g., temperature, solvent purity, catalyst loading) and validation via spectroscopic comparisons (NMR, MS) with natural isolates. Journals like the Beilstein Journal of Organic Chemistry mandate detailed experimental sections, including characterization data for intermediates and final products . Cross-referencing with prior syntheses (e.g., Paterson’s work) helps identify critical variables .

Q. What structural elucidation techniques are most reliable for confirming this compound’s spiroacetal moiety?

High-field NMR (¹H, ¹³C, and 2D-COSY/HMBC) and X-ray crystallography are pivotal. NMR can resolve spin-spin coupling patterns in the spiroacetal ring, while X-ray provides unambiguous stereochemical assignments. Comparative analysis with synthetic analogs (e.g., Siphonarin B) further validates structural hypotheses .

Q. How should researchers design biological activity studies for this compound?

Begin with in vitro assays (e.g., cytotoxicity, antimicrobial activity) using cell lines or enzyme targets relevant to its natural source (marine mollusks). Dose-response curves and positive/negative controls are essential. For mechanistic insights, combine omics approaches (transcriptomics/proteomics) with molecular docking to identify potential binding partners .

Q. What ethical considerations apply to studying this compound derived from marine organisms?

Ethical frameworks require compliance with biodiversity access laws (e.g., Nagoya Protocol) and sustainable sourcing of mollusks. Studies involving human cell lines must obtain institutional review board (IRB) approval, with protocols detailing informed consent and data anonymization .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Discrepancies may arise from differences in assay conditions (e.g., cell viability thresholds) or compound purity. Systematic meta-analyses using standardized protocols (e.g., OECD guidelines) and orthogonal validation (e.g., CRISPR knockouts of putative targets) can clarify inconsistencies. Cross-study comparisons should account for batch-to-batch variability in natural product isolates .

Q. What computational strategies optimize the synthesis of this compound analogs with improved stability?

Density functional theory (DFT) can predict stability of spiroacetal conformers, guiding synthetic modifications (e.g., methyl group substitutions). Molecular dynamics (MD) simulations assess solvation effects, while machine learning models prioritize synthetic routes with high yield and low enantiomeric excess loss .

Q. How do researchers balance the trade-offs between natural isolation and total synthesis for this compound?

Isolation provides access to minor analogs but faces scalability challenges. Total synthesis enables structural diversification but requires resource-intensive optimization. Hybrid approaches, such as semisynthesis from biosynthetic intermediates, offer a middle ground. Cost-benefit analyses should weigh factors like yield, time, and ecological impact .

Q. What gaps exist in the current understanding of this compound’s biosynthetic pathway?

While its polypropionate origin is established, enzymes responsible for spiroacetal formation remain uncharacterized. Genome mining of host mollusks or symbiotic microbes, coupled with heterologous expression in model organisms (e.g., E. coli), could identify candidate genes. Isotopic labeling studies may trace carbon flux during biosynthesis .

Q. How can cross-disciplinary approaches enhance this compound research?

Integrate chemical ecology (to study its ecological role in mollusks), pharmacology (for target deconvolution), and materials science (exploring spiroacetal-based polymers). Collaborative frameworks, such as consortia sharing synthetic routes and bioactivity datasets, accelerate discovery while adhering to open-science principles .

Methodological Notes

- Data Presentation : Follow journal guidelines (e.g., Med. Chem. Commun.) for figures: limit chemical structures in graphical abstracts and use color strategically to highlight key data .

- Literature Reviews : Use tools like SciFinder to systematically retrieve patents and publications, applying filters for synthesis methods or bioactivity .

- Hypothesis Testing : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.